molecular formula C22H19NO B6087619 2-{[1,1'-biphenyl]-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline

2-{[1,1'-biphenyl]-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6087619
M. Wt: 313.4 g/mol
InChI Key: PWMATKPMYODMKX-UHFFFAOYSA-N
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Description

2-{[1,1’-Biphenyl]-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline is an organic compound that features a biphenyl moiety linked to a tetrahydroisoquinoline structure

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c24-22(23-15-14-18-8-4-5-9-21(18)16-23)20-12-10-19(11-13-20)17-6-2-1-3-7-17/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMATKPMYODMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1,1’-biphenyl]-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized biphenyl derivatives.

Scientific Research Applications

2-{[1,1’-Biphenyl]-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the tetrahydroisoquinoline structure can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-{[1,1’-Biphenyl]-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the biphenyl and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.

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